molecular formula C12H24N2O2 B1407399 tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate CAS No. 1537578-42-9

tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate

Cat. No.: B1407399
CAS No.: 1537578-42-9
M. Wt: 228.33 g/mol
InChI Key: RNFPBXPQIJEINV-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperidine ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-methylpiperidine in an appropriate solvent like dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add tert-butyl chloroformate to the mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until completion.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to yield secondary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Strong acids or bases can facilitate the substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl methyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate

Uniqueness

tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(4-methylpiperidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-5-6-13-7-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFPBXPQIJEINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate
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tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate
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tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate
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tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate
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tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate
Reactant of Route 6
tert-Butyl ((4-methylpiperidin-3-yl)methyl)carbamate

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